molecular formula C27H25ClN6O2S B2864465 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE CAS No. 893786-91-9

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2864465
CAS No.: 893786-91-9
M. Wt: 533.05
InChI Key: AYSXFDJDKIYSHO-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring, a triazole ring, and a quinazoline core, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to its combination of a triazole ring, a piperazine moiety, and a quinazoline core. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Biological Activity

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine (referred to as Compound C718-2083) is a complex organic compound that belongs to the class of triazoloquinazolines. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of Compound C718-2083 is C26H23ClN6O3SC_{26}H_{23}ClN_6O_3S, with a molecular weight of approximately 522.98 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety and various substituents that enhance its biological potential.

Structural Representation

ComponentDescription
Molecular Formula C26H23ClN6O3SC_{26}H_{23}ClN_6O_3S
IUPAC Name This compound
SMILES Notation COc(cccc1)c1N(CC1)CCN1c(c(cc(cc1)Cl)c1n1nn2)nc1c2S(c1ccccc1)(=O)=O

Antihypertensive Effects

A study on related compounds within the triazoloquinazoline class indicated significant antihypertensive activity. The evaluation was performed using the tail cuff method on rats and mice. Certain derivatives demonstrated the ability to completely abolish tachycardia associated with parent compounds, suggesting potential as adrenoblockers or cardiac stimulants .

Anticancer Properties

Research has shown that quinazoline derivatives exhibit notable anticancer activity. For instance, a series of quinazolines were tested against human colon cancer cell lines (HCT-116 and HT-29), revealing significant antiproliferative effects. The compound RB7 from similar studies induced apoptosis via the mitochondrial pathway by modulating key proteins such as Bax and Bcl-2 .

The mechanisms through which Compound C718-2083 exerts its biological effects are multifaceted:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Signal Transduction Interference : The compound might disrupt signal transduction pathways, altering cellular responses to stimuli.

Study 1: Antihypertensive Activity

A series of triazoloquinazoline derivatives were synthesized and evaluated for their antihypertensive effects. The results indicated that some compounds significantly reduced both heart rate and blood pressure in animal models .

Study 2: Anticancer Activity

In vitro studies on various quinazoline derivatives showed promising results against cancer cell lines. For example, specific derivatives demonstrated IC50 values in the low micromolar range against HT-29 cells, indicating strong anticancer potential .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-8-9-19(2)24(16-18)32-12-14-33(15-13-32)25-22-17-20(28)10-11-23(22)34-26(29-25)27(30-31-34)37(35,36)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSXFDJDKIYSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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